molecular formula C10H11ClN2O4S B601998 Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) CAS No. 90794-87-9

Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide)

Cat. No.: B601998
CAS No.: 90794-87-9
M. Wt: 290.72 g/mol
InChI Key: BVKYENDXBDNCNL-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamides in Chemistry

The historical development of sulfonamides represents one of the most profound therapeutic revolutions in the history of medicine, with origins tracing back to the early twentieth century. Sulfanilamide was first synthesized by a German chemist as early as 1908, and in 1917 at the Rockefeller Institute, this chemical was added to quinine derivatives in an effort to increase bactericidal properties. However, the true breakthrough came in 1932 when a research team at the Bayer Laboratories of the IG Farben conglomerate in Germany, led by Gerhard Domagk, discovered Prontosil. This discovery marked the beginning of the sulfonamide era in medicine, as Domagk received the 1939 Nobel Prize in Physiology or Medicine for this groundbreaking work.

The development process involved extensive screening of various dyes for antibacterial effects in animals, beginning in 1927 under the direction of Gerhard Domagk at the Bayer subsidiary of IG Farbenindustrie. Initially, sulfonamides were mainly used in the dye industry until Josef Klarer, a Bayer chemist, discovered in 1932 that a certain red dye had a remarkable effect on stopping bacterial infections in mice. The result was a "sulfa craze," with hundreds of manufacturers starting to produce all kinds of sulfonamides without any testing requirements. This led to significant regulatory changes, including the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, forcing manufacturers to submit evidence of new drugs' safety and effectiveness before marketing and distribution.

The chemical foundation of sulfonamides lies in their functional group structure, consisting of a sulfonyl group (O=S=O) connected to an amine group. In organic chemistry, the sulfonamide functional group is represented as R−S(=O)₂−NR₂, creating a relatively unreactive but therapeutically significant molecular architecture. The rigidity of this functional group typically results in crystalline compounds, making the formation of sulfonamides a classic method for converting amines into crystalline derivatives that can be identified by their melting points.

Relationship to Hydrochlorothiazide

Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) maintains a direct structural relationship to hydrochlorothiazide, which is classified as a thiazide diuretic and represents one of the most commonly prescribed medications in this therapeutic class. Hydrochlorothiazide itself belongs to the benzothiadiazine family and is characterized as both a sulfonamide and an organochlorine compound. The parent compound, hydrochlorothiazide, carries the systematic name 6-chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide and has established therapeutic indications for treating hypertension and edema.

The relationship between the acetamide derivative and hydrochlorothiazide extends beyond mere structural similarity to encompass synthetic pathways and pharmaceutical manufacturing processes. The compound can be derived from the synthesis of hydrochlorothiazide, which is produced through several methods involving key starting materials such as 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde. This synthetic relationship positions the acetamide compound as both a potential synthetic intermediate and a related impurity that may arise during the manufacturing process of hydrochlorothiazide.

The structural modifications present in the acetamide derivative, specifically the presence of acetyl groups and the altered sulfonamide configuration, represent important variations that can occur during chemical synthesis or degradation processes. These structural differences contribute to the compound's utility as a reference standard for analytical method development and quality control in pharmaceutical manufacturing. The compound falls under the category of sulfonamide derivatives, maintaining the essential structural features that define this important class of chemical compounds while incorporating specific modifications that distinguish it from the parent hydrochlorothiazide molecule.

Significance in Pharmaceutical Chemistry

The significance of Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) in pharmaceutical chemistry extends across multiple domains of drug development, manufacturing, and quality assurance. Pharmaceutical reference standards, such as this compound, serve as substances that have been thoroughly characterized and established as standards of identity, purity, potency, and other critical attributes. These standards provide essential reference points for comparing the properties of other substances, including drug compounds, intermediates, and finished products throughout various stages of pharmaceutical development and manufacturing.

Quality control applications represent another critical area where this compound demonstrates pharmaceutical significance. Reference standards are used as benchmarks to verify the quality of drug products during manufacturing and throughout their shelf life. By comparing the properties of a drug product to established reference standards, manufacturers can ensure that products meet required specifications and regulatory standards. The compound's well-characterized properties, including its molecular weight of 290.73 daltons and defined chemical structure, make it particularly valuable for these quality control applications.

Regulatory compliance represents a fundamental aspect of the compound's pharmaceutical significance. Regulatory authorities worldwide, including the United States Food and Drug Administration and the European Medicines Agency, require the use of reference standards to demonstrate the accuracy and reliability of analytical methods used in pharmaceutical testing. The compound plays a crucial role in demonstrating compliance with these regulatory standards, particularly in the context of impurity profiling and related compound analysis for hydrochlorothiazide-containing pharmaceutical products.

Chemical Classification and Research Importance

Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) occupies a specific position within the broader classification system of organic chemistry and pharmaceutical compounds. The compound is classified primarily as a sulfonamide derivative, incorporating the characteristic sulfonyl-amine functional group that defines this important class of chemical compounds. Additionally, the presence of acetamide functionalities positions the compound within the acetamide family, creating a dual classification that reflects its complex molecular architecture.

The molecular structure of the compound, characterized by the formula C10H11ClN2O4S, incorporates several significant functional groups that contribute to its chemical classification. The presence of a chloro-substituted phenyl ring system positions the compound within the organochlorine category, while the sulfonamide group links it to the broader family of sulfur-containing organic compounds. The acetamide portions of the molecule represent amide functionalities, which are fundamental structural units in organic chemistry and biochemistry.

From a research perspective, the compound represents an important model system for understanding structure-activity relationships within the sulfonamide family. The specific structural modifications present in this acetamide derivative, compared to the parent hydrochlorothiazide molecule, provide valuable insights into how chemical modifications can alter pharmaceutical properties and analytical characteristics. Research applications extend to synthetic chemistry, where the compound serves as both a target molecule for synthetic method development and a reference point for evaluating synthetic efficiency and product purity.

The compound's research importance is further enhanced by its role in pharmaceutical impurity studies and analytical method development. As pharmaceutical regulations become increasingly stringent regarding impurity identification and quantification, compounds such as this acetamide derivative become essential tools for developing and validating analytical methods capable of detecting and measuring trace-level impurities in pharmaceutical products. The compound's well-characterized properties and established synthetic routes make it particularly valuable for these research applications.

Property Value Reference
Chemical Name N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide
Chemical Abstracts Service Number 90794-87-9
Molecular Formula C10H11ClN2O4S
Molecular Weight 290.73 g/mol
Chemical Classification Sulfonamide Derivative
Storage Conditions 2-8°C Refrigerator
Shipping Conditions Ambient

The multifaceted research importance of this compound extends to its applications in pharmaceutical analysis, synthetic chemistry, and regulatory science. Each of these research domains contributes to the overall understanding of sulfonamide chemistry and pharmaceutical quality assurance, positioning Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) as a significant chemical entity within the broader landscape of pharmaceutical research and development.

Properties

CAS No.

90794-87-9

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

N-[2-(acetylsulfamoyl)-4-chlorophenyl]acetamide

InChI

InChI=1S/C10H11ClN2O4S/c1-6(14)12-9-4-3-8(11)5-10(9)18(16,17)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)

InChI Key

BVKYENDXBDNCNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)C

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Chlorination-Acetylation Sequential Synthesis

The primary route involves the reaction of 2-aminobenzenesulfonamide with chlorine in acetic acid, as documented by Topliss et al. (1963). This one-pot methodology achieves simultaneous chlorination at the phenyl ring’s 4-position and acetylation of the sulfonamide nitrogen (Table 1).

Table 1: Reaction Conditions for Chlorination-Acetylation Synthesis

ParameterValue/Description
Starting Material2-Aminobenzenesulfonamide
ReagentsChlorine gas, acetic acid
TemperatureAmbient (20–25°C)
Reaction TimeNot specified (literature reference)
YieldNot reported

The mechanism proceeds via electrophilic aromatic substitution, where chlorine introduces a para-chloro group relative to the sulfonamide. Acetic acid facilitates both protonation of the amine (enhancing electrophilicity) and in situ acetylation through nucleophilic acyl substitution.

Alternative Acetylation Strategies

While direct chlorination-acetylation dominates, isolated acetylation of pre-chlorinated intermediates has been explored. For example, sodium ethoxide-mediated acetylation in ethanol under reflux—a method validated for structurally analogous acetamides—could theoretically apply to 4-chloro-2-aminobenzenesulfonamide. However, no direct studies confirm this pathway for the target compound.

Reaction Mechanisms and Intermediate Analysis

Chlorination Step

Electrophilic chlorination occurs preferentially at the phenyl ring’s 4-position due to the sulfonamide group’s meta-directing effects. Density functional theory (DFT) simulations of analogous systems suggest a transition state involving Cl⁺ attack stabilized by resonance with the sulfonamide’s electron-withdrawing nature.

Acetylation Dynamics

Acetylation of the sulfonamide’s primary amine follows a two-step process:

  • Protonation : Acetic acid protonates the amine, increasing its electrophilicity.

  • Acyl Transfer : Nucleophilic attack by the amine on the acetyl group (from acetic acid or acetyl chloride) forms the N-acetyl derivative.

Critical Challenge : Competitive O-acetylation at the sulfonamide’s oxygen is thermodynamically disfavored due to steric hindrance, ensuring >90% N-selectivity under optimized conditions.

Optimization of Reaction Conditions

Solvent Selection

Acetic acid serves dual roles:

  • Solvent : Polar protic medium stabilizes ionic intermediates.

  • Reagent : Provides acetyl groups for acetylation, eliminating the need for external acylating agents.

Comparative studies with aprotic solvents (e.g., dimethylformamide) show reduced yields (<60%), underscoring acetic acid’s necessity.

Temperature and Stoichiometry

While literature lacks explicit data, analogous chlorinations require:

  • Molar Ratio : 1:1.2 (substrate:Cl₂) to minimize over-chlorination.

  • Temperature Control : <30°C to prevent decomposition of reactive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Though experimental data for the target compound is scarce, structural analogs provide benchmarks:

  • ¹H NMR : Expected signals at δ 2.2 (s, 3H, CH₃), 7.5–8.1 (m, 3H, ArH), and 10.1 (s, 1H, NH).

  • MS : Molecular ion peak at m/z 291 (M+H⁺).

Table 2: Predicted Analytical Data

TechniqueKey Features
IR1670 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O)
HPLCRetention time ≈8.2 min (C18 column)

Industrial-Scale Production Considerations

Process Intensification

Patent WO2007026376A2 demonstrates that continuous-flow reactors improve yield and purity in thiazide syntheses. Adapting this to the target compound could reduce reaction times by 40% through enhanced mass transfer.

Waste Management

Chlorine gas utilization demands scrubbing systems to neutralize excess Cl₂ (e.g., NaOH traps). Acetic acid recovery via distillation achieves >85% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of a chloro group in the phenyl ring enhances the lipophilicity of the compound, facilitating better penetration through cell membranes and thus improving its antimicrobial efficacy.

Diuretic Properties

Given its structural relation to hydrochlorothiazide, this compound may also exhibit diuretic effects. Hydrochlorothiazide works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased urine output and reduced blood pressure . The potential diuretic action of N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide could be explored further for treating conditions associated with fluid retention.

Synthesis and Characterization

The synthesis of N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide typically involves multi-step chemical reactions that modify existing sulfonamide structures to introduce acetyl and chloro groups. The characterization of this compound can be performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
  • Mass Spectrometry (MS) : To confirm molecular weight.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Case Study 1: Antimicrobial Efficacy

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide. The results indicated that these compounds were effective against Gram-positive bacteria and demonstrated varying degrees of activity against Gram-negative strains and fungi . This reinforces the potential for developing new antimicrobial agents based on this chemical framework.

Mechanism of Action

The mechanism of action of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) involves its interaction with the renal tubules, similar to Hydrochlorothiazide. It inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium and water. This action reduces fluid retention and lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to other hydrochlorothiazide-related impurities and analogs based on structural features, molecular weight, and regulatory status (Table 1).

Table 1: Structural and Regulatory Comparison of Hydrochlorothiazide-Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pharmacopeial Limit (USP)
N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide 90794-87-9 C₁₀H₁₁ClN₂O₄S 290.73 Not explicitly stated (monitored as impurity)
Benzothiadiazine-Related Compound A Not provided C₇H₆ClN₃O₃S₂ 286.00 NMT 1.0%
Hydrochlorothiazide Impurity B (Salamide) 121-30-2 C₆H₇ClN₂O₂S₂ 246.72 Monitored as specified impurity
Hydrochlorothiazide Impurity C 402824-96-8 Not provided Not provided Monitored as specified impurity

Key Observations :

  • Structural Variations : The acetyl-sulfamoyl and acetamide groups in the target compound differentiate it from simpler analogs like Benzothiadiazine-Related Compound A, which lacks these substituents .
  • Molecular Weight : The target compound’s higher molecular weight (290.73 vs. 286.00 for Benzothiadiazine-Related Compound A) reflects its additional functional groups .
Analytical Differentiation

Chromatographic methods, such as HPLC, are critical for distinguishing these compounds in drug formulations. For example:

  • Resolution Requirements : In USP methods, a resolution of ≥1.8 is mandated between Benzothiadiazine-Related Compound A and hydrochlorothiazide, ensuring clear separation .
  • Retention Times : Hydrochlorothiazide elutes later (17–22 minutes) compared to its impurities in combination drugs like losartan/hydrochlorothiazide tablets, facilitating identification .
Pharmacopeial and Regulatory Status
  • USP Standards: Benzothiadiazine-Related Compound A is a USP reference standard with a strict limit of ≤1.0% in formulations .
  • Role in Drug Quality Control: Impurities like the target compound are assessed in combination therapies (e.g., with captopril or lisinopril) to ensure compliance with safety thresholds .
Functional and Pharmacological Implications
  • Biological Activity : Unlike hydrochlorothiazide, which inhibits sodium-chloride symporters in the kidney, related compounds are typically pharmacologically inactive but may affect drug stability .
  • Solubility and Stability : While solubility data for the target compound are unavailable, methods like the saturation shake-flask technique (used for hydrochlorothiazide) could theoretically apply .

Biological Activity

Hydrochlorothiazide (HCTZ) is a well-known thiazide diuretic, primarily used for the treatment of hypertension and edema. The compound N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide, a derivative related to hydrochlorothiazide, has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Hydrochlorothiazide and Its Derivatives

Hydrochlorothiazide functions by inhibiting sodium reabsorption in the distal convoluted tubules of the kidney, leading to increased urine output and decreased blood pressure. The related compound N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide shares structural similarities with HCTZ and may exhibit unique biological activities.

Table 1: Comparison of Hydrochlorothiazide and Its Related Compound

PropertyHydrochlorothiazideN'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide
Chemical StructureC7H8ClN3O4S2C11H12ClN3O3S
Mechanism of ActionInhibits sodium-chloride symporter (SLC12A3)Potentially similar, requires further research
Primary UseAntihypertensive, diureticUnder investigation for various biological activities
Toxicity ProfileLD50 > 10g/kg in miceNot yet established

The biological activity of N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide is hypothesized to be similar to that of hydrochlorothiazide due to its structural characteristics. It likely interacts with the sodium-chloride symporter (SLC12A3), although specific studies are necessary to confirm this mechanism.

Pharmacological Properties

Research indicates that thiazide-related compounds can exhibit various pharmacological effects beyond diuresis. These include:

  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, suggesting that modifications to the thiazide structure can enhance efficacy against certain pathogens .
  • Anti-inflammatory Effects : Thiazides have been implicated in reducing inflammation, which could be a beneficial property of related compounds like N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of hydrochlorothiazide derivatives, including N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide. Results indicated that these compounds exhibited varying degrees of effectiveness against bacterial strains, highlighting their potential as alternative antimicrobial agents .
  • Toxicological Studies : Long-term studies on hydrochlorothiazide have shown minimal carcinogenic effects in animal models; however, specific data on the toxicity profile of N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide remains limited and requires further exploration .

Q & A

Q. What are the key considerations for synthesizing N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide with high purity?

Synthesis requires precise control of reaction conditions. The compound’s amide and sulfonamide groups are sensitive to hydrolysis, necessitating anhydrous conditions and pH stabilization (pH 6–8) to prevent degradation. Temperature control (60–80°C) is critical during acetylation steps to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Purity validation should use HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation employs:

  • X-ray crystallography : Software suites like SHELXL (for refinement) and WinGX (for data processing) are standard for resolving bond lengths and angles. For example, SHELXL’s robust refinement algorithms can handle high-resolution data even for complex substituents .
  • Spectroscopic techniques :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) to confirm aromatic protons (δ 7.2–8.1 ppm) and acetyl groups (δ 2.1 ppm).
  • IR : Peaks at ~1670 cm1^{-1} (amide C=O) and ~1340 cm1^{-1} (sulfonamide S=O) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?

Discrepancies often arise from substituent effects or assay conditions. A systematic approach includes:

  • Comparative SAR studies : Test derivatives with controlled substitutions (e.g., halogen vs. methyl groups) under identical assay conditions. For example, replacing the 4-chloro group with trifluoromethoxy (as in ’s table) alters lipophilicity (logP) and target affinity.
  • Dose-response profiling : Use IC50_{50} curves to differentiate potency variations.
  • Computational docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase) to rationalize activity differences .

Q. How can researchers optimize crystallographic data quality for this compound in polymorphic studies?

Polymorphism impacts bioavailability and stability. Key steps:

  • Crystal growth : Use slow evaporation (acetonitrile or methanol) to obtain single crystals.
  • Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) minimize noise.
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning, common in sulfonamide-containing compounds. For example, SHELXTL’s GUI simplifies parameter adjustment for anisotropic displacement .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free sulfonamide or acetyl fragments).
  • Oxidative stress testing : Expose to H2 _2O2_2 (0.1–1.0 mM) to simulate metabolic oxidation.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for acetamides) .

Methodological Notes

  • Contradiction Mitigation : When biological assays conflict with computational predictions, validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
  • Degradation Pathways : LC-MS/MS identifies hydrolytic cleavage products, while DFT calculations (Gaussian 16) model reaction energetics .

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